2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL
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Overview
Description
2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to an amino group, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL typically involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides. Common reducing agents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . The reaction conditions often involve the use of catalysts such as tin or iron to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL has several scientific research applications, including:
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL include:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
What sets this compound apart from these similar compounds is its specific structural arrangement and the presence of the butanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-6-4-5-7-12(10)15-2/h4-7,11,13-14H,3,8-9H2,1-2H3 |
InChI Key |
CYMCBJLCVNROQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
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